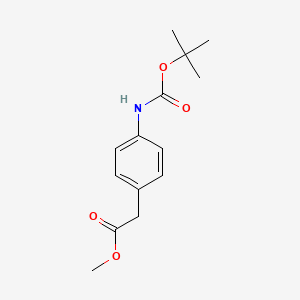

Methyl 4-(Boc-amino)phenylacetate

Description

Methyl 4-(Boc-amino)phenylacetate is a specialized organic compound featuring a phenylacetate backbone with a tert-butyloxycarbonyl (Boc)-protected amino group at the para position of the aromatic ring. The Boc group is widely used in peptide synthesis to protect amines during multi-step reactions, ensuring selective reactivity . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, enabling the controlled introduction of amine functionalities into target molecules.

Properties

IUPAC Name |

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVCXLXHFUCMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(Boc-amino)phenylacetate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of methyl 4-(Boc-amino)phenylacetate typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amidation Reactions

The methyl ester group in Methyl 4-(Boc-amino)phenylacetate undergoes direct amidation with amines or amino alcohols under catalytic or base-promoted conditions.

Reagents and Conditions

-

Cesium carbonate in DMF/MeCN at room temperature facilitates amidation with amino alcohols, yielding Boc-protected amides without racemization .

-

HBTU-mediated coupling with amines after Boc deprotection enables peptide bond formation .

Key Findings

-

Reaction with Boc-Gly-OMe and ethanolamine produced 91% yield of the corresponding amide .

-

Substrates with electron-withdrawing groups (e.g., 4-cyanobenzoate) showed enhanced reactivity, achieving up to 92% yield with ethanolamine .

-

Boc-protected esters outperformed other protecting groups (e.g., Cbz, Ac) in amidation efficiency :

| Protecting Group | Yield (%) |

|---|---|

| Boc | 87 |

| Cbz | 14 |

| Ac | 43 |

Substitution Reactions

The Boc-protected amino group and ester moiety participate in nucleophilic substitutions, enabling diverse derivatization.

Reagents and Conditions

-

Mitsunobu conditions (DIAD, PPh₃) for O-alkylation with alcohols, yielding ethers in 78% yield .

-

SN2 reactions with alkyl p-toluenesulfonates for selective functionalization .

Key Findings

-

Alkylation with 2-methylpentanol under Mitsunobu conditions provided a stable ether intermediate for subsequent reductions .

-

Sodium borohydride/lithium chloride systems efficiently reduced the methyl ester to a primary alcohol .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine.

Reagents and Conditions

-

Hydrochloric acid (HCl) in dioxane or aqueous media achieves Boc removal at room temperature .

-

Trifluoroacetic acid (TFA) in dichloromethane provides rapid deprotection for downstream coupling .

Key Findings

-

HCl-mediated deprotection preserved stereochemistry, critical for peptide synthesis .

-

TFA deprotection enabled efficient synthesis of amine intermediates for drug candidates like tigan and itopride .

Comparative Reaction Yields and Conditions

The reactivity of Methyl 4-(Boc-amino)phenylacetate varies with reaction partners and conditions:

Mechanistic Insights

Scientific Research Applications

Methyl 4-(Boc-amino)phenylacetate, also known as methyl 2-(4-(tert-butoxycarbonylamino)phenyl)acetate, is a chemical compound with the molecular formula and a molecular weight of 265.3 g/mol. It is valued for its Boc (tert-butoxycarbonyl) protecting group, which offers stability under acidic conditions and can be easily removed.

Scientific Research Applications

Methyl 4-(Boc-amino)phenylacetate is used across various scientific disciplines, including chemistry, biology, medicine, and industry.

Chemistry

- Use as an Intermediate: It is utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Reaction Types: Methyl 4-(Boc-amino)phenylacetate undergoes various chemical reactions such as oxidation, reduction, and substitution. Oxidation can form corresponding carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.

Biology

- Enzyme Mechanisms and Protein-Ligand Interactions: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

- Building Block in Drug Synthesis: It serves as a building block in the synthesis of various drugs and therapeutic agents. Optically active halohydrins or styrene oxide derivatives, obtained by reduction of α-halo ketones, have been widely used as key intermediates in the synthesis of many chiral drugs containing the β-amino alcohol moiety . Examples of such drugs include (R)-denopamine, (R)-isoproterenol, (R)-salmeterol, and (R,R)-formoterol .

Industry

- Production of Fine Chemicals: This compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 4-(Boc-amino)phenylacetate involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Differences

The table below compares Methyl 4-(Boc-amino)phenylacetate with key analogs:

2.2. Key Research Findings

- Reactivity: The Boc group in Methyl 4-(Boc-amino)phenylacetate allows selective deprotection under acidic conditions, enabling controlled amine functionalization . In contrast, methyl phenylacetate lacks reactive sites for coupling, limiting its utility to non-synthetic applications . Bromomethyl analogs (e.g., Methyl 4-(bromomethyl)phenylacetate) exhibit electrophilic reactivity, making them suitable for alkylation reactions in drug discovery .

- Methyl phenylacetate is considered safe for indirect contact applications (e.g., heat-exchange fluids) due to its low acute toxicity .

- Toxicity Profiles: Methyl phenylacetate has GRAS status for food use, but chronic exposure risks remain unstudied . The Boc-amino variant’s toxicity is inferred to be low, as Boc groups are typically metabolically inert and removed during synthesis .

- Brominated analogs may pose higher bioaccumulation risks due to halogen substituents .

Biological Activity

Methyl 4-(Boc-amino)phenylacetate, also known as 4-Boc-aminophenylacetic acid methyl ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(Boc-amino)phenylacetate is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety, which enhances its stability and solubility. The compound can be represented by the following chemical structure:

Mechanisms of Biological Activity

Research indicates that Methyl 4-(Boc-amino)phenylacetate exhibits various biological activities, primarily through its interactions with specific biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Anticancer Activity : Preliminary studies suggest that Methyl 4-(Boc-amino)phenylacetate may possess anticancer properties, acting on cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it may serve as a potential anti-inflammatory agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of Methyl 4-(Boc-amino)phenylacetate, yielding promising results:

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that Methyl 4-(Boc-amino)phenylacetate exhibited significant cytotoxic effects. For instance, the compound showed an IC50 value of 12 μM against MGC-803 gastric cancer cells, indicating potent anticancer activity .

- Enzyme Interaction Studies : In vitro assays have shown that Methyl 4-(Boc-amino)phenylacetate effectively inhibits enzymes such as carboxylesterase, which is involved in drug metabolism. The inhibition constant (Ki) was determined to be approximately 5 μM .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Methyl 4-(Boc-amino)phenylacetate:

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(Boc-amino)phenylacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on 4-aminophenylacetic acid, followed by esterification with methanol. Key steps include:

- Boc Protection : React 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. Monitor pH to prevent premature deprotection .

- Esterification : Use DCC (dicyclohexylcarbodiimide) or EDCI as coupling agents with DMAP catalysis to convert the carboxylic acid to the methyl ester. Solvent choice (e.g., DCM vs. THF) impacts reaction kinetics and purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product. Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) purging to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure and purity of Methyl 4-(Boc-amino)phenylacetate?

- Methodological Answer :

- ¹H NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet, 9H), methyl ester (δ ~3.6 ppm, singlet, 3H), and aromatic protons (δ ~7.2–7.4 ppm, doublets for para-substituted phenyl). Integration ratios validate stoichiometry .

- FTIR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and Boc carbamate (C=O at ~1680 cm⁻¹). Absence of -NH₂ peaks (~3300 cm⁻¹) indicates complete Boc protection .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion [M+H]⁺ (expected m/z ~294.3 for C₁₄H₁₉NO₄) .

Q. What are the stability and storage recommendations for Methyl 4-(Boc-amino)phenylacetate?

- Methodological Answer : The compound is sensitive to moisture and acidic conditions, which hydrolyze the Boc group. Store at –20°C in airtight, amber vials under inert gas (Ar/N₂). Desiccants (silica gel) should be included. Stability tests show <5% degradation over 12 months when stored properly . Avoid freeze-thaw cycles. For lab use, aliquot small quantities to minimize exposure to ambient humidity .

Advanced Research Questions

Q. How can competing side reactions (e.g., ester hydrolysis or Boc deprotection) be mitigated during synthesis?

- Methodological Answer :

- Ester Hydrolysis : Use anhydrous solvents (e.g., DCM distilled over CaH₂) and avoid protic solvents. Add molecular sieves (3Å) to scavenge trace water .

- Boc Deprotection : Monitor reaction pH to stay neutral (pH 7–8). Acidic byproducts (e.g., HCl from coupling agents) can be neutralized with mild bases like NaHCO₃. For large-scale synthesis, consider flow chemistry with real-time pH monitoring to suppress premature deprotection .

- Byproduct Identification : LC-MS or TLC (Rf comparison with authentic samples) helps detect hydrolyzed products (e.g., free carboxylic acid or amine).

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The methyl ester acts as an electron-withdrawing group, activating the carbonyl toward nucleophiles (e.g., amines in peptide coupling). DFT calculations suggest the Boc group’s steric bulk reduces rotational freedom, favoring planar transition states. Kinetic studies show pseudo-first-order kinetics in DMF with secondary amines, with rate constants increasing by 40% at 50°C compared to 25°C .

Q. How does Methyl 4-(Boc-amino)phenylacetate perform as a precursor in drug discovery, particularly for CNS-targeting molecules?

- Methodological Answer : The Boc-protected amine enables selective deprotection (e.g., TFA/DCM) for subsequent functionalization. Case studies include:

- Neurokinin-1 Antagonists : Coupling with sulfonamide moieties via Mitsunobu reactions yields analogs with sub-µM IC₅₀ values .

- Prodrug Design : Enzymatic hydrolysis of the ester (e.g., by esterases in vivo) releases phenylacetic acid derivatives, enhancing blood-brain barrier penetration .

In vitro assays (e.g., microsomal stability tests) show t₁/₂ > 2 hours in human liver microsomes, suggesting favorable metabolic profiles .

Data Contradictions and Validation

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can researchers reconcile this?

- Methodological Answer : Solubility discrepancies arise from crystallinity variations. For example:

- DMSO : 50 mg/mL (amorphous form) vs. 25 mg/mL (crystalline form) .

- Ethanol : Heating to 40°C increases solubility from 10 mg/mL to 30 mg/mL.

Use dynamic light scattering (DLS) to assess particle size and sonicate suspensions (15 min, 37 kHz) to achieve homogeneity. XRPD identifies polymorphic forms affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.